molecular formula C8H13NO B1290067 1-Azabicyclo[3.2.2]nonan-3-one CAS No. 473795-47-0

1-Azabicyclo[3.2.2]nonan-3-one

Cat. No.: B1290067
CAS No.: 473795-47-0
M. Wt: 139.19 g/mol
InChI Key: USMDCCKFBJQYKA-UHFFFAOYSA-N
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Description

1-Azabicyclo[322]nonan-3-one is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

The synthesis of 1-Azabicyclo[3.2.2]nonan-3-one can be achieved through several routes. One common method involves the reaction of quinuclidin-3-one with diazomethane . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow techniques and advanced purification methods to enhance efficiency and scalability.

Chemical Reactions Analysis

1-Azabicyclo[3.2.2]nonan-3-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with lithium aluminium hydride typically yields amine derivatives, while oxidation with potassium permanganate results in oxo derivatives.

Mechanism of Action

The mechanism of action of 1-Azabicyclo[3.2.2]nonan-3-one in its antiprotozoal activity involves the interaction with specific molecular targets within the protozoan cells. The compound’s structure allows it to bind to critical enzymes or receptors, disrupting essential biological processes and leading to the death of the protozoan . The exact molecular pathways involved may vary depending on the specific protozoan species and the derivative of the compound used.

Comparison with Similar Compounds

1-Azabicyclo[3.2.2]nonan-3-one can be compared with other similar bicyclic compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the position of the nitrogen atom, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-azabicyclo[3.2.2]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-5-7-1-3-9(6-8)4-2-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMDCCKFBJQYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623770
Record name 1-Azabicyclo[3.2.2]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473795-47-0
Record name 1-Azabicyclo[3.2.2]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL round-bottomed flask equipped with condenser and nitrogen inlet were added 1.55 g (39.69 g-atm.) potassium and 80 mL toluene. The mixture was heated to reflux and treated with 1.83 mL (39.69 mmol) ethanol. Refluxing continued until the potassium disappeared. Then 4.08 g (15.87 mmol) ethyl-N-ethoxycarbonylmethyl-perhydroazepine-4-carboxylate was added and refluxing was continued for 14 hours. The reaction was evaporated and the residue taken up in 100 mL 1N hydrochloric acid. This solution was refluxed for 22 hours, cooled, washed with methylene chloride, and adjusted to pH 12 with 6N sodium hydroxide. The aqueous layer was extracted with methylene chloride, which was dried over sodium sulfate and evaporated. The resulting foam, 700 mg (32%), was used directly below.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.83 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl-N-ethoxycarbonylmethyl-perhydroazepine-4-carboxylate
Quantity
4.08 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[3.2.2]nonan-3-one
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Customer
Q & A

Q1: The paper mentions that 1-azabicyclo[3.2.2]nonan-3-one readily undergoes deuterium exchange at the C3 position. What does this suggest about the structure of this compound?

A1: The rapid deuterium exchange at the C3 position of this compound in the presence of MeOD suggests that the ketone exists in equilibrium with its enol tautomer. This enol form has a more acidic hydrogen at the C3 position, which is easily replaced by deuterium from the solvent. This easy enolization is a key chemical property of this compound [].

Q2: The synthesis described in the paper utilizes cinchonine and cinchonidine as starting materials. Why are these specific molecules chosen for this reaction?

A2: Cinchonine and cinchonidine are naturally occurring quinoline alkaloids that possess the desired azabicyclic ring system required for the target molecule. Their use as starting materials provides a chiral pool approach, meaning the existing chirality in these molecules is exploited to control the stereochemistry of the final product, leading to enantiopure 1-azabicyclo[3.2.2]nonanes [].

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